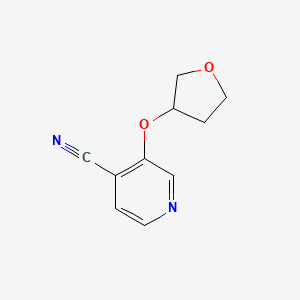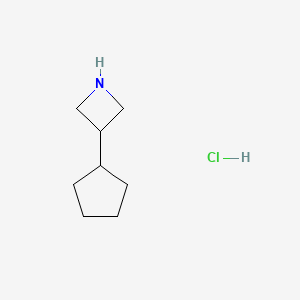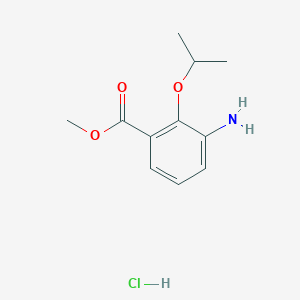
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
Descripción general
Descripción
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (also known as 3-chlorophenyl-1-propyl-1H-pyrazol-4-amine hydrochloride) is a synthetic organic compound used for a variety of scientific and medical applications. This compound is a white crystalline solid with a molecular weight of 247.7 g/mol. It has a melting point of 133-134°C, a boiling point of 305-307°C, and a solubility of 0.2 g/L in water.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is used in a variety of scientific and medical applications. It is commonly used as a reagent in organic synthesis, as a ligand for metal complexes, and as a catalyst for various reactions. It is also used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer agents.
Mecanismo De Acción
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is believed to act as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are molecules involved in inflammation and pain. It is also believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory substances.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-nociceptive, and anti-pyretic effects in animal studies. In addition, it has been shown to be effective in reducing pain and inflammation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has several advantages when used in laboratory experiments. It is inexpensive and easy to obtain, and it is relatively stable in solution. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is important to note that this compound is toxic, and should be handled with caution.
Direcciones Futuras
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has potential applications in the development of new drugs for the treatment of inflammatory and pain-related conditions. Further research is needed to evaluate its efficacy and safety in humans. Additionally, further studies are needed to explore its potential as a catalyst for organic synthesis, as well as its potential to be used as a ligand for metal complexes. Finally, studies should be conducted to explore its potential as an inhibitor of enzymes involved in the synthesis of prostaglandins and COX-2.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.ClH/c1-8(2)12-11(14)7-15-16(12)10-5-3-4-9(13)6-10;/h3-8H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKLXEFSAXJHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)


![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)




![2-Azaspiro[3.4]octane hemioxalate](/img/structure/B1458472.png)
![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)


